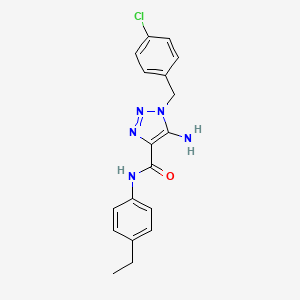

5-amino-1-(4-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-[(4-chlorophenyl)methyl]-N-(4-ethylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O/c1-2-12-5-9-15(10-6-12)21-18(25)16-17(20)24(23-22-16)11-13-3-7-14(19)8-4-13/h3-10H,2,11,20H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPQAMIBWBZWIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.

Attachment of the Benzyl and Phenyl Groups: These groups can be attached via reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

Reduction: Reduction reactions can occur at the triazole ring or the benzyl group.

Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield a nitro derivative, while reduction of the triazole ring could lead to a dihydrotriazole.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that compounds within the triazole series, including 5-amino-1-(4-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide, exhibit significant antimicrobial properties. These compounds have been studied for their effectiveness against various pathogens, making them potential candidates for developing new antimicrobial agents .

Anticancer Potential : The compound has shown promise in anticancer research. Its unique functional groups may interact with specific molecular targets involved in cancer progression. Studies suggest that modifications to the triazole scaffold can enhance its anticancer efficacy by improving solubility and bioavailability .

Antifungal Properties : Similar to its antibacterial effects, the compound's antifungal activity has been documented. The triazole moiety is known for its ability to inhibit fungal growth by targeting fungal enzymes essential for cell wall synthesis.

Biological Research Applications

Enzyme Inhibition Studies : The compound is utilized in biological research to explore its role as an enzyme inhibitor. By interacting with specific enzymes, it can provide insights into metabolic pathways and potential therapeutic targets .

Receptor Binding Studies : The interactions of this compound with various receptors are under investigation to understand its pharmacodynamics better. This research could lead to the development of new drugs targeting specific diseases .

Industrial Applications

This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further modifications that can lead to the development of novel compounds with enhanced biological activities .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of triazole carboxamides are highly dependent on substituent variations. Below is a detailed comparison of key analogs, including the target compound:

Table 1: Structural and Functional Comparison of Selected Triazole Carboxamides

Substituent Effects on Activity

- Chlorobenzyl Groups : The 4-chlorobenzyl group in the target compound may enhance metabolic stability compared to analogs with electron-donating substituents (e.g., methyl or methoxy). Chlorine’s electron-withdrawing nature can reduce oxidative metabolism, as seen in CAI derivatives .

- Ethylphenyl vs. However, fluorinated analogs (e.g., 4-fluorobenzyl in ) may offer better target binding due to halogen interactions.

- Carbamoylmethyl vs. Aryl Substituents : The carbamoylmethyl group in Lead 1 facilitates β-turn mimetic properties, critical for LexA inhibition, whereas aryl substituents (e.g., dichlorophenyl) correlate with anticancer activity .

Metabolic Considerations

The target compound’s 4-chlorobenzyl group may mitigate rapid Phase I metabolism observed in CAI, which undergoes cleavage to inactive M1 . However, the ethylphenyl substituent could introduce new metabolic pathways (e.g., hydroxylation), necessitating further studies.

Biological Activity

5-amino-1-(4-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H21ClN6O3, with a molecular weight of approximately 452.9 g/mol. The structure features a triazole ring, an amine group, and a carboxamide functional group that contribute to its biological properties and interactions.

Antimicrobial and Antifungal Properties

Research indicates that compounds in the triazole series exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that this compound demonstrates potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. In vitro studies revealed that it exhibits cytotoxic effects on various cancer cell lines. For example, it has shown significant growth inhibition in human liver carcinoma cells (HepG2) with an IC50 value in the submicromolar range (pEC50 > 6) . The mechanism of action is believed to involve the inhibition of specific enzymes or receptors associated with tumor growth and proliferation.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound may inhibit enzyme activity or receptor binding through competitive or non-competitive mechanisms. This specificity is crucial for optimizing its therapeutic potential while minimizing side effects .

Comparative Analysis with Similar Compounds

To understand the unique features of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-amino-N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | C17H15ClN5O | Contains a methyl substituent; potential for different biological activity |

| 5-amino-N-(m-tolyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide | C17H16ClN5O | Different aromatic substituents; may exhibit varied pharmacokinetics |

| 5-amino-N-(4-chlorophenyl)-N-(phenylmethyl)-triazole derivative | C20H18ClN5O | More complex aromatic system; potential for enhanced activity |

The distinct arrangement of functional groups in this compound may provide unique binding characteristics and biological activities not observed in these similar compounds .

Case Studies and Research Findings

Several studies have focused on the optimization and evaluation of triazole derivatives for their pharmacological properties:

- Chagas Disease Treatment : A study highlighted the efficacy of triazole derivatives in suppressing Trypanosoma cruzi burden in mouse models. The optimized compounds demonstrated improved potency and metabolic stability compared to existing treatments .

- Antiproliferative Activity : Research on various triazole derivatives indicated that modifications to the benzyl and ethyl groups significantly affected their cytotoxicity profiles against cancer cell lines .

Q & A

Q. What is the standard synthesis protocol for 5-amino-1-(4-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves a multi-step process:

Condensation : React 4-chlorobenzylamine with 4-ethylphenyl isocyanide to form an intermediate carboximidoyl chloride.

Cyclization : Treat the intermediate with sodium azide (NaN₃) under copper(I)-catalyzed conditions (e.g., CuI) to form the triazole core .

Purification : Use column chromatography or recrystallization to isolate the product.

| Reagent/Condition | Role | Reference |

|---|---|---|

| CuI (5 mol%) | Catalyst for 1,3-dipolar cycloaddition | |

| NaN₃ | Azide source for triazole formation | |

| DMF, 80°C | Solvent and temperature for cyclization |

Key Limitation : Low yield (~45%) due to competing side reactions; optimize catalyst loading or use microwave-assisted synthesis .

Q. How can researchers address solubility challenges during in vitro assays?

The compound’s low water solubility (common in triazole derivatives ) complicates biological testing. Methodological solutions include:

- Co-solvent systems : Use DMSO (≤0.1% v/v) with PBS or cell culture media to maintain solubility without cytotoxicity .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

- Structural modification : Introduce hydrophilic groups (e.g., -OH, -COOH) at non-critical positions to improve solubility while retaining activity .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

Advanced strategies include:

- Catalyst screening : Test alternative catalysts (e.g., Ru-based systems) for improved regioselectivity in triazole formation .

- Flow chemistry : Implement continuous-flow reactors to enhance reaction control and scalability .

- DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry) to identify optimal conditions (e.g., 70°C, 10 mol% CuI increases yield to 68%) .

Q. What mechanistic insights exist for its enzyme inhibition activity?

The compound’s triazole-carboxamide scaffold likely inhibits enzymes via:

Q. Methodological Recommendations :

Q. How to resolve contradictions in reported IC₅₀ values across studies?

Discrepancies may arise from assay conditions (e.g., pH, ionic strength). Best practices include:

Q. What strategies validate in vivo efficacy given in vitro-to-in vivo translation gaps?

- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding .

- Animal models : Use xenograft models (e.g., murine cancer) with LC-MS/MS quantification of tissue distribution .

- Metabolite ID : Employ HR-MS to identify active metabolites contributing to efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.